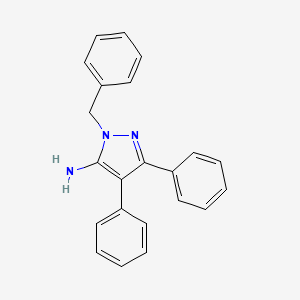![molecular formula C19H20N4O8 B15012661 N-({N'-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B15012661.png)
N-({N'-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a hydrazinecarbonyl group, a nitrophenyl group, and a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide typically involves a multi-step process. The initial step often includes the formation of the hydrazinecarbonyl intermediate, followed by the introduction of the nitrophenyl group through a condensation reaction. The final step involves the attachment of the trimethoxybenzamide moiety under controlled conditions, such as specific temperature and pH levels, to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to enhance yield and purity. The process is optimized to minimize by-products and ensure consistent quality. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and trimethoxybenzamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-({N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular pathways, modulating signal transduction and gene expression. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazinecarbonyl derivatives and nitrophenyl-containing molecules. Examples are:
- N-({N’-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide
- N-({N’-[(E)-(3-Hydroxy-2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide
Uniqueness
What sets N-({N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide apart is its specific arrangement of functional groups, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C19H20N4O8 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3-hydroxy-4-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H20N4O8/c1-29-15-7-12(8-16(30-2)18(15)31-3)19(26)20-10-17(25)22-21-9-11-4-5-13(23(27)28)14(24)6-11/h4-9,24H,10H2,1-3H3,(H,20,26)(H,22,25)/b21-9+ |
InChI Key |
NNHSTPHHLLNWTM-ZVBGSRNCSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Fluorophenyl)-2-[(3-phenoxypropyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B15012582.png)
![4-phenyl-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazole](/img/structure/B15012585.png)
![4-chloro-2-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-iodophenol](/img/structure/B15012589.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B15012592.png)
![4-bromo-2-{(E)-[(tetrahydrofuran-2-ylmethyl)imino]methyl}phenol](/img/structure/B15012598.png)
![N-(3-bromophenyl)-4-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B15012601.png)
![5,5'-carbonylbis[2-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B15012613.png)

![5-(2-chlorophenyl)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15012626.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B15012638.png)
![N-(3,4-Dichlorophenyl)-N-({N'-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15012645.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15012650.png)
![1,1'-Benzene-1,3-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea)](/img/structure/B15012654.png)
![N,N'-bis[(E)-(2,4,6-trimethylphenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B15012655.png)
